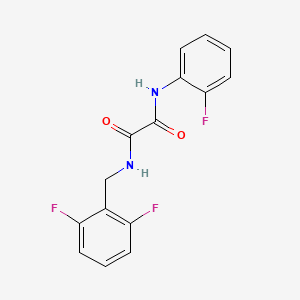

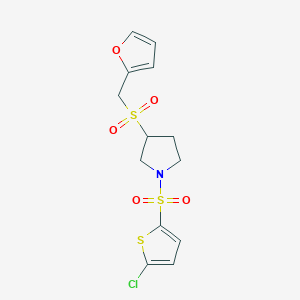

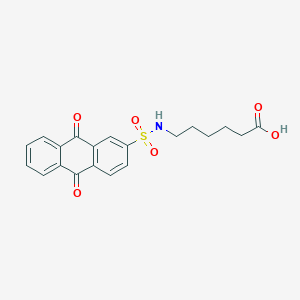

3-((1-(Thiophene-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates1. The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method to make aminothiophene derivatives1.Molecular Structure Analysis

The molecular structure of a compound like this would likely be complex due to the presence of multiple rings and functional groups. Unfortunately, I couldn’t find specific information on the molecular structure of “3-((1-(Thiophene-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile”.Chemical Reactions Analysis

The chemical reactions involving thiophene and pyrrolidine derivatives can be quite diverse, depending on the specific functional groups present in the molecule. Unfortunately, I couldn’t find specific information on the chemical reactions of “3-((1-(Thiophene-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile”.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. For example, 2-Thiophenecarbonitrile, a related compound, has a boiling point of 192 °C and a density of 1.172 g/mL at 25 °C3.Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of novel pyridines and related heterocyclic compounds involve complex reactions and analytical techniques. For instance, Elewa et al. (2021) reported on the synthesis of new pyridines through a multi-step reaction, starting from basic organic compounds to achieve structures with potential antimicrobial and antitumor activities. This illustrates the methodological advancements in creating compounds with specific functionalities and potential therapeutic uses. Similarly, Jansone et al. (2007) detailed the molecular and crystal structure analysis of certain pyridine derivatives, highlighting the importance of X-ray diffraction analysis in understanding the geometrical and electronic structure of newly synthesized molecules (Elewa et al., 2021) (Jansone et al., 2007).

Antimicrobial and Anticancer Applications

Research into the antimicrobial and anticancer applications of heterocyclic compounds continues to be a significant area of study. Mørkved et al. (2009) synthesized zinc azaphthalocyanines with thiophen-2-yl substituents, demonstrating their potential in singlet oxygen production for photodynamic therapy. This indicates the role of such compounds in developing novel treatments for cancer, leveraging their photophysical properties for therapeutic purposes. Additionally, compounds synthesized by Patil and Mahulikar (2013) showcased a novel protocol for creating compounds with potential in cancer therapy, emphasizing the versatility of heterocyclic chemistry in medicinal applications (Mørkved et al., 2009) (Patil & Mahulikar, 2013).

Material Science and Theoretical Studies

The utility of these compounds extends beyond biological applications to material science and computational chemistry. For instance, the study of corrosion inhibition by Sudheer and Quraishi (2015) on copper demonstrates the potential of pyrazole pyridine derivatives in protecting metals from corrosion, which is crucial for industrial applications. Furthermore, computational studies, such as those conducted by Venkateshan et al. (2019), involve molecular docking to assess the potential of pyridine derivatives as inhibitors of specific enzymes, showcasing the intersection of theoretical chemistry and drug design (Sudheer & Quraishi, 2015) (Venkateshan et al., 2019).

Safety And Hazards

The safety and hazards associated with a compound like this would depend on its specific structure and properties. Unfortunately, I couldn’t find specific information on the safety and hazards of “3-((1-(Thiophene-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile”.

Future Directions

The future directions for research on a compound like this would likely involve further exploration of its synthesis, properties, and potential applications. Unfortunately, I couldn’t find specific information on the future directions for “3-((1-(Thiophene-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile”.

properties

IUPAC Name |

3-[1-(thiophene-2-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2S/c15-8-11-13(17-5-4-16-11)20-10-3-6-18(9-10)14(19)12-2-1-7-21-12/h1-2,4-5,7,10H,3,6,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOYXYWAUUXNANQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((1-(Thiophene-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

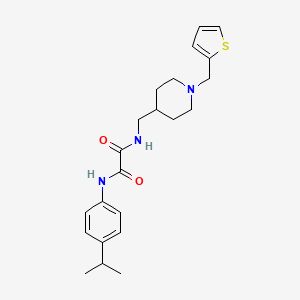

![5-[(Chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxamide](/img/structure/B2625478.png)

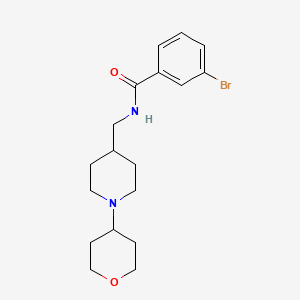

![N-(5-methyl-1,2-oxazol-3-yl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2625482.png)

![Potassium trifluoro[(4-methoxyphenoxy)methyl]boranuide](/img/structure/B2625492.png)

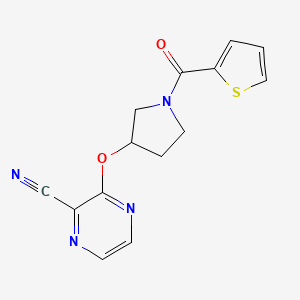

![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2625494.png)